(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine
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Overview
Description
(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,2,5-trimethylpiperidine with a phenylethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like chromatography or crystallization are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane, basic conditions .
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the reagents used .
Scientific Research Applications
(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which (1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenethyl alcohol: An organic compound with a similar phenylethyl group but different functional groups, used in flavors and fragrances.
Phenyl acetate: Another compound with a phenyl group, used in the production of various chemicals.
4-Phenyl-1H-imidazole: A compound with a phenyl group attached to an imidazole ring, used in medicinal chemistry.
Uniqueness
(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine is unique due to its combination of a phenylethyl group with a piperidine ring, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1,2,5-trimethyl-N-(1-phenylethyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-12-11-18(4)13(2)10-16(12)17-14(3)15-8-6-5-7-9-15/h5-9,12-14,16-17H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESBOMNHBGYPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)NC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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